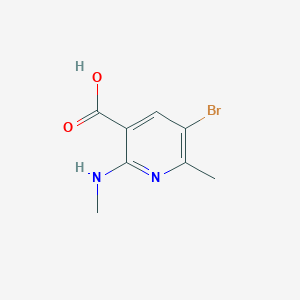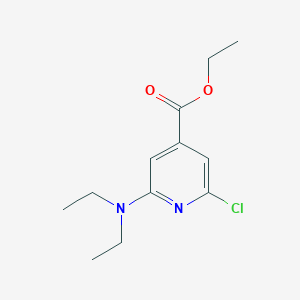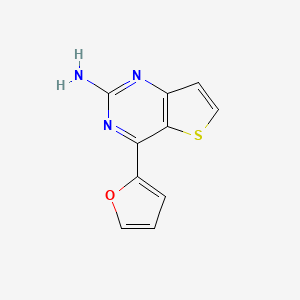
4-(Furan-2-yl)thieno(3,2-d)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(furan-2-yl)thieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound that combines furan, thiophene, and pyrimidine rings
Preparation Methods
The synthesis of 4-(furan-2-yl)thieno[3,2-d]pyrimidin-2-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(furan-2-yl)thieno[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Cyclization: The compound can undergo cyclization reactions to form various derivatives.
Common reagents used in these reactions include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal, and potassium carbonate . Major products formed from these reactions include thieno[3,2-d]pyrimidin-4-ones and thieno[3,4-b]pyridine derivatives .
Scientific Research Applications
4-(furan-2-yl)thieno[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(furan-2-yl)thieno[3,2-d]pyrimidin-2-amine involves its interaction with molecular targets such as cytochrome bd oxidase. This enzyme is an attractive drug target in Mycobacterium tuberculosis, and the compound inhibits its activity, leading to ATP depletion and bacterial cell death . The compound’s structure-activity relationship has been studied to optimize its inhibitory effects .
Comparison with Similar Compounds
4-(furan-2-yl)thieno[3,2-d]pyrimidin-2-amine is unique due to its combination of furan, thiophene, and pyrimidine rings. Similar compounds include:
Thieno[3,2-d]pyrimidin-4-amine: Lacks the furan ring but shares the thieno[3,2-d]pyrimidine core.
Thieno[3,4-b]pyridine derivatives: These compounds have a similar thiophene-pyrimidine structure but differ in the position of the nitrogen atoms.
2-thio-containing pyrimidines: These compounds have an exocyclic sulfur atom and exhibit diverse biological activities.
The unique combination of rings in 4-(furan-2-yl)thieno[3,2-d]pyrimidin-2-amine contributes to its distinct chemical and biological properties.
Properties
CAS No. |
443148-30-9 |
|---|---|
Molecular Formula |
C10H7N3OS |
Molecular Weight |
217.25 g/mol |
IUPAC Name |
4-(furan-2-yl)thieno[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C10H7N3OS/c11-10-12-6-3-5-15-9(6)8(13-10)7-2-1-4-14-7/h1-5H,(H2,11,12,13) |
InChI Key |
ARPSUXKIHNZLQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC3=C2SC=C3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
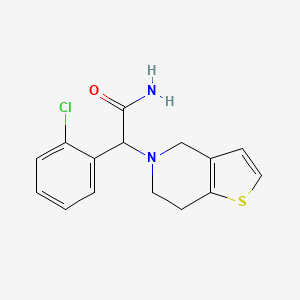

![Ethyl 3-methylisoxazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B8547971.png)



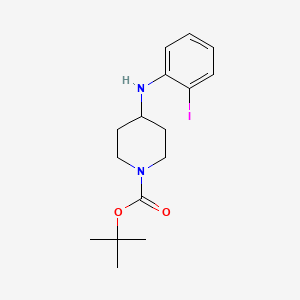
![Benzoic acid,3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-,ethyl ester](/img/structure/B8548001.png)
